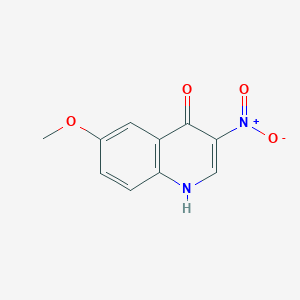

6-Methoxy-3-nitroquinolin-4-OL

Description

Significance of Quinoline (B57606) Derivatives in Chemical and Medicinal Sciences

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. tandfonline.combohrium.comnih.govnih.gov This prominence is due to the versatile synthetic accessibility of quinoline derivatives and their ability to interact with a wide array of biological targets. researchgate.netorientjchem.org The inherent chemical properties of the quinoline ring system allow for the strategic placement of various functional groups, leading to a diverse range of pharmacological activities. researchgate.netorientjchem.org

Quinoline derivatives have demonstrated a broad spectrum of biological activities, which has led to their development as therapeutic agents for a multitude of diseases. biointerfaceresearch.comrsc.orgijshr.comnih.govbenthamscience.com These activities include:

Antimalarial: Historically, quinoline-containing compounds like quinine (B1679958) have been pivotal in the fight against malaria. biointerfaceresearch.comrsc.org This has led to the development of synthetic antimalarials such as chloroquine, mefloquine, and piperaquine. bohrium.comrsc.org

Anticancer: A significant number of quinoline derivatives have been investigated for their potential as anticancer agents. tandfonline.combohrium.comrsc.org They can induce apoptosis, inhibit cell migration, and act as angiogenesis inhibitors. rsc.org Several quinoline-based drugs are approved for cancer therapy, primarily as topoisomerase and kinase inhibitors. tandfonline.com

Antibacterial: The quinoline core is a key feature in many antibacterial drugs, including the widely used fluoroquinolones like ciprofloxacin. biointerfaceresearch.comresearchgate.net

Antiviral: Researchers have developed quinoline derivatives with activity against various viruses, including HIV and the Japanese encephalitis virus. ijshr.com

Other Activities: The therapeutic potential of quinoline derivatives extends to anti-inflammatory, antifungal, anticonvulsant, anthelmintic, and neuroprotective applications. nih.govrsc.orgijshr.comscispace.com

The following table highlights some well-known drugs that feature the quinoline scaffold, illustrating the structural diversity and therapeutic breadth of this class of compounds.

| Drug Name | Therapeutic Class |

| Chloroquine | Antimalarial |

| Ciprofloxacin | Antibacterial |

| Topotecan | Anticancer |

| Mefloquine | Antimalarial |

| Montelukast | Anti-inflammatory/Antiasthmatic |

The continued exploration of quinoline derivatives in drug discovery underscores their enduring importance in the pursuit of new and effective medicines. nih.gov

Overview of Nitro- and Hydroxyquinoline Scaffolds in Academic Research

Within the vast family of quinoline derivatives, those containing nitro (NO₂) and hydroxyl (-OH) groups represent significant subclasses that have been the focus of extensive academic research. The presence of these functional groups dramatically influences the electronic properties, reactivity, and biological activity of the quinoline scaffold.

Hydroxyquinolines , particularly 8-hydroxyquinoline (B1678124) and its derivatives, are well-studied for their potent biological activities and their ability to chelate metal ions. scispace.comresearchgate.netmdpi.comrroij.comrroij.com This chelating property is central to many of their applications, which include:

Antimicrobial and Antifungal Agents: The antibacterial and antifungal properties of hydroxyquinolines have been known for over a century. rroij.com More recently, novel 8-hydroxyquinoline derivatives have shown potent and broad-spectrum antifungal activity. nih.gov

Neuroprotective Agents: Some 8-hydroxyquinoline derivatives, like clioquinol, have been investigated for the treatment of neurodegenerative diseases such as Alzheimer's disease, due to their ability to chelate metal ions like zinc and copper that are implicated in amyloid plaque formation. scispace.comrroij.com

Anticancer Agents: Mannich bases of 8-hydroxyquinoline have demonstrated significant cytotoxic activity against various cancer cell lines. oup.com

Fluorescent Chemosensors: The ability of 8-hydroxyquinolines to form fluorescent complexes with metal ions makes them useful as sensors for detecting environmentally and biologically important cations. scispace.com

Nitroquinolines are another important class of quinoline derivatives characterized by the presence of one or more nitro groups. The strong electron-withdrawing nature of the nitro group significantly modifies the chemical and biological properties of the quinoline ring. Research on nitroquinolines has revealed:

Antimicrobial Activity: Several nitroquinoline derivatives have shown promising activity against various pathogens. For instance, certain nitroquinolones have demonstrated good inhibitory activity against Mycobacterium tuberculosis and other bacteria. nih.gov Specific nitroquinoline derivatives have also been identified as inhibitors of multidrug-resistant Klebsiella pneumoniae. nih.gov Additionally, some derivatives have shown potency against Neisseria gonorrhoeae. doaj.org

Anticancer Activity: The antiproliferative effects of nitroquinolines have been evaluated against several cancer cell lines. nih.gov For example, 6-bromo-5-nitroquinoline (B1267105) has shown significant antiproliferative activity and has the potential to induce cancer cell death through apoptosis. nih.gov

Chemical Synthesis: The synthesis of various nitroquinoline derivatives is an active area of research, with methods being developed for the selective nitration of the quinoline ring. researchgate.netnih.govchemicalbook.com

The combination of hydroxyl and nitro groups on a quinoline scaffold, as seen in 6-Methoxy-3-nitroquinolin-4-ol, suggests a molecule with potentially complex and interesting chemical and biological properties, drawing from the characteristics of both these important subclasses.

Research Context of this compound and Related Compounds

The specific compound this compound is a substituted quinoline derivative that has appeared in the context of chemical synthesis research. Its molecular formula is C₁₀H₈N₂O₄ and it has a molecular weight of approximately 220.18 g/mol . calpaclab.com

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₄ | calpaclab.com |

| Molecular Weight | 220.18152 g/mol | |

| IUPAC Name | 6-methoxy-3-nitro-1H-quinolin-4-one | |

| CAS Number | 628284-89-9 | calpaclab.comchemicalbook.com |

| Boiling Point | 372.7°C at 760 mmHg | |

| Density | 1.457 g/cm³ |

The synthesis of this compound has been described in the literature. One synthetic route involves the reaction of sodium metal with methanol, followed by the addition of N,N-dimethylformamide, copper(I) iodide, and 6-bromo-3-nitroquinolin-4-ol. patsnap.com Another approach involves the nitration of 6-methoxy-2-methylquinolin-4-ol (B94542). acs.org

Research into related compounds provides a broader context for the potential interest in this compound. For example, various 3-nitroquinoline (B96883) derivatives have been synthesized and investigated for their biological activities. The synthesis of related structures, such as 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, has also been documented. researchgate.net Furthermore, compounds with similar substitution patterns, like 7-methoxy-3-nitroquinolin-4-ol, have been studied for their potential applications in medicinal chemistry. evitachem.com The investigation of these related molecules suggests an ongoing interest in the chemical space defined by methoxy- and nitro-substituted quinolinols.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-16-6-2-3-8-7(4-6)10(13)9(5-11-8)12(14)15/h2-5H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYMTCLDNGUQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C(C2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650729 | |

| Record name | 6-Methoxy-3-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628284-89-9 | |

| Record name | 6-Methoxy-3-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methoxy 3 Nitroquinolin 4 Ol and Its Analogues

Direct Synthetic Routes to 6-Methoxy-3-nitroquinolin-4-OL

Direct synthetic approaches to this compound often involve a multi-step process where the quinoline (B57606) core is first constructed, followed by the introduction of the nitro group at the desired position.

Specific Reaction Conditions and Precursors

A key precursor for the synthesis of this compound is 4-methoxyaniline. The synthesis typically begins with the formation of the quinolin-4-ol core, which is then followed by a nitration step.

One documented synthesis involves the cyclization of 4-methoxyaniline with ethyl acetoacetate (B1235776) in the presence of polyphosphoric acid at elevated temperatures to yield 6-methoxy-2-methylquinolin-4-ol (B94542). This intermediate is then subjected to nitration to introduce the nitro group at the 3-position.

The nitration of 6-methoxy-2-methylquinolin-4-ol is achieved using a mixture of nitric acid and propionic acid at high temperatures. This step selectively introduces the nitro group at the C3 position of the quinoline ring, leading to the formation of 6-methoxy-2-methyl-3-nitroquinolin-4-ol.

| Step | Precursors | Reagents and Conditions | Product |

| Cyclization | 4-methoxyaniline, Ethyl acetoacetate | Polyphosphoric acid, 170 °C, 1 h | 6-methoxy-2-methylquinolin-4-ol |

| Nitrification | 6-methoxy-2-methylquinolin-4-ol | Nitric acid, Propionic acid, 125 °C, 2 h | 6-methoxy-2-methyl-3-nitroquinolin-4-ol |

Multi-step Synthesis Strategies for Substituted Nitroquinolines

The synthesis of substituted nitroquinolines, such as this compound, often necessitates a multi-step approach to control the regioselectivity of the substitutions. A common strategy involves the initial synthesis of a substituted quinoline ring, followed by nitration.

For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a derivative of the target compound, is achieved from 4-methoxyaniline in three main steps: cyclization, nitration, and chlorination. This highlights a versatile strategy where the quinolin-4-ol intermediate is not only a precursor to the target compound but also to other functionalized quinoline derivatives.

The initial cyclization reaction forms the core quinoline structure with the desired methoxy (B1213986) group at position 6. The subsequent nitration step introduces the nitro group, and its position is directed by the existing substituents on the ring. Finally, other functional groups can be introduced or modified, such as the chlorination of the hydroxyl group at position 4. This modular approach allows for the synthesis of a variety of substituted nitroquinolines.

Classical Quinoline Synthesis Reactions Applied to Substituted Systems

Several classical named reactions for quinoline synthesis can be adapted to produce substituted derivatives like this compound by using appropriately substituted starting materials.

Skraup Synthesis and its Variants

The Skraup synthesis is a well-established method for the preparation of quinolines, involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. This reaction can be adapted to produce substituted quinolines by using substituted anilines.

For the synthesis of a methoxy-nitroquinoline, a substituted aniline (B41778) such as 3-nitro-4-aminoanisole can be used as a precursor. In a documented example, 6-methoxy-8-nitroquinoline (B1580621) was synthesized from 3-nitro-4-aminoanisole, glycerol, and arsenic oxide in the presence of sulfuric acid. This demonstrates the feasibility of employing the Skraup reaction for the synthesis of quinolines with both methoxy and nitro substituents.

The reaction is known to be exothermic and requires careful control of temperature. Variants of the Skraup reaction have been developed to improve yields and control the reaction's vigor, including the use of milder oxidizing agents and different acid catalysts.

| Reactants | Reagents and Conditions | Product | Yield |

| 3-nitro-4-aminoanisole, Glycerol | Arsenic oxide, Sulfuric acid, 105-123 °C | 6-methoxy-8-nitroquinoline | 65-76% |

Friedländer Condensation

The Friedländer synthesis is another fundamental method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. This reaction can be catalyzed by either acids or bases.

To synthesize a substituted quinoline like this compound via the Friedländer condensation, one would theoretically start with a 2-amino-5-methoxybenzaldehyde (B1606155) or a related ketone. This would be reacted with a compound containing a nitro group and an α-methylene ketone, such as nitroacetone. The condensation and subsequent cyclization would lead to the formation of the desired substituted quinoline.

Numerous catalysts have been developed to improve the efficiency and conditions of the Friedländer synthesis, including the use of solid acid catalysts and ionic liquids, which can make the reaction more environmentally friendly.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a particularly relevant method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives. The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified and decarboxylated to yield the 4-hydroxyquinoline.

For the synthesis of this compound, a potential pathway would involve the reaction of 4-methoxyaniline with a substituted malonic ester, such as diethyl nitromalonate, followed by cyclization. The initial condensation would form an anilidomethylenenitromalonic ester. Subsequent thermal cyclization would yield the 4-hydroxy-6-methoxy-3-nitroquinoline skeleton.

Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a cornerstone for the preparation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). The reaction proceeds through the condensation of an aniline with a β-ketoester. wikipedia.orgsynarchive.com The initial reaction, typically conducted at moderate temperatures, forms a β-arylaminoacrylate intermediate. Subsequent thermal cyclization at high temperatures (around 250 °C) in an inert, high-boiling solvent like mineral oil leads to the formation of the 4-hydroxyquinoline. wikipedia.org

A practical application of this methodology for a closely related analogue involves a two-step process starting from 4-methoxyaniline. researchgate.netatlantis-press.com

Cyclization: 4-methoxyaniline is reacted with ethyl acetoacetate in the presence of polyphosphoric acid at an elevated temperature (e.g., 170 °C). This step constructs the 6-methoxy-2-methylquinolin-4-ol backbone.

Nitration: The resulting quinolinol is then subjected to nitration. A mixture of nitric acid and a suitable solvent like propionic acid is used to introduce a nitro group onto the quinoline ring. researchgate.netatlantis-press.com This nitration step specifically yields 6-methoxy-2-methyl-3-nitroquinolin-4-ol.

To synthesize the target compound, this compound, a similar pathway would be followed, likely using ethyl 2-nitroacetoacetate or by performing a direct nitration on the pre-formed 6-methoxyquinolin-4-ol. Another relevant approach involves using 4-methoxy-3-nitrobenzaldehyde (B1298851) as a starting material to build the quinolin-4(1H)-one scaffold. researchgate.net

| Reaction | Starting Materials | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Conrad-Limpach (Analogue Synthesis) | 4-methoxyaniline, Ethyl acetoacetate | 1. Polyphosphoric acid, 170 °C 2. Nitric acid, Propionic acid, 125 °C | 6-methoxy-2-methyl-3-nitroquinolin-4-ol | researchgate.netatlantis-press.com |

Doebner Reaction and its Extended Versions

The Doebner reaction is a three-component reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. wikipedia.orgiipseries.org An extended version, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds reacting with an aniline. wikipedia.org

For the synthesis of a 6-methoxy substituted quinoline backbone, the Doebner reaction is highly effective. The process involves refluxing a mixture of p-anisidine (B42471) (4-methoxyaniline), a suitable benzaldehyde, and pyruvic acid in a solvent such as ethanol. nih.gov This one-step reaction directly yields a 6-methoxy-2-arylquinoline-4-carboxylic acid.

To obtain the target compound, this compound, this method would require modification. A potential route could involve:

Doebner Reaction: Synthesis of 6-methoxyquinoline-4-carboxylic acid using p-anisidine, formaldehyde (B43269) (or a derivative), and pyruvic acid.

Nitration: Introduction of the nitro group at the 3-position via an electrophilic nitration reaction.

Decarboxylation: Removal of the carboxylic acid group at the 4-position, which can be challenging, followed by introduction of the hydroxyl group.

Alternatively, a Doebner hydrogen-transfer reaction has been shown to be effective for anilines that possess electron-withdrawing groups, which suggests that a suitably substituted aniline could potentially be used. nih.gov

| Reaction | Starting Materials | Key Reagents/Conditions | Product (Analogue) | Reference |

|---|---|---|---|---|

| Doebner Reaction | p-anisidine, Substituted benzaldehyde, Pyruvic acid | Ethanol, Reflux | 6-methoxy-2-arylquinoline-4-carboxylic acid | nih.gov |

Pfitzinger Reaction

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. wikipedia.orgresearchgate.net The reaction begins with the base-catalyzed hydrolysis of the isatin amide bond to form an intermediate keto-acid. This intermediate then condenses with the carbonyl compound (an aldehyde or ketone) and cyclizes to form the quinoline ring. wikipedia.org

To apply this method for the synthesis of this compound, one would hypothetically start with 5-methoxyisatin. The choice of the carbonyl component would be critical for introducing the 3-nitro substituent. A potential carbonyl reactant could be a nitro-substituted aldehyde or ketone, such as nitroacetone. The reaction would proceed in a basic medium (e.g., potassium hydroxide) to yield 6-methoxy-3-nitroquinoline-4-carboxylic acid. researchgate.net A subsequent decarboxylation step would be necessary to arrive at the final product, which would then exist in equilibrium with its 4-hydroxy tautomer.

Combes Synthesis

The Combes synthesis is characterized by the acid-catalyzed condensation of an aniline with a β-diketone. wikipedia.orgresearchgate.net The reaction forms a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure to yield a substituted quinoline. alchetron.com This method is particularly useful for preparing 2,4-disubstituted quinolines. wikipedia.org

For the synthesis of a 6-methoxy substituted analogue, 4-methoxyaniline would be the aniline component. Studies have shown that using methoxy-substituted anilines in the Combes synthesis can influence the regioselectivity of the final product. wikipedia.org The choice of β-diketone would determine the substituents at the 2 and 4 positions. To obtain a 4-hydroxyquinoline derivative, a β-ketoester might be used instead of a β-diketone, making the reaction resemble the Conrad-Limpach synthesis. The introduction of the 3-nitro group would likely need to be performed in a separate nitration step after the formation of the quinoline core, as direct inclusion in the initial reactants is not characteristic of the standard Combes protocol.

Modern and Green Chemical Synthesis Approaches for Quinoline Scaffolds

In recent years, synthetic organic chemistry has seen a significant shift towards more efficient, environmentally friendly, and atom-economical methods. The synthesis of quinoline scaffolds has benefited greatly from these advancements, with microwave-assisted synthesis and novel catalytic systems offering powerful alternatives to classical methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable green chemistry tool. By utilizing microwave irradiation to heat reactions, this technique often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. ijsrset.com

The synthesis of quinoline derivatives has been successfully adapted to microwave conditions. For instance, multi-component reactions that form tetrahydroquinoline derivatives can be performed efficiently under microwave irradiation, achieving excellent yields in minutes compared to many hours required for conventional heating. ijsrset.com The synthesis of various 6-substituted-4-hydroxy-3-nitroquinolin-2(1H)-ones has also been reported, indicating that the core structure of interest can be assembled and functionalized using these modern techniques. grafiati.com While a specific protocol for the microwave-assisted synthesis of this compound is not detailed, the existing literature strongly suggests that classical routes like the Conrad-Limpach or Doebner reactions could be significantly optimized by adapting them to microwave conditions, likely resulting in shorter reaction times and higher efficiency.

| Approach | Key Features | Potential Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | - Rapid heating

| Optimization of classical syntheses (e.g., Conrad-Limpach, Doebner) for this compound. | ijsrset.comgrafiati.com |

Transition Metal-Catalyzed and Metal-Free Reactions

Modern catalysis offers highly versatile and efficient routes to complex heterocyclic compounds like quinolines.

Transition Metal-Catalyzed Reactions: Catalysis by transition metals such as palladium, copper, iridium, and cobalt has become an indispensable tool in organic synthesis. mdpi.comfrontiersin.org These catalysts enable a wide range of transformations, including C-H bond activation, cross-coupling reactions, and cyclizations, which can be applied to the synthesis of quinoline scaffolds. mdpi.com For example, the synthesis of 6-methoxyquinoline (B18371) has been achieved using a transition metal catalyst in a green chemistry approach. chemicalbook.com These methods often provide high selectivity and are compatible with a broad range of functional groups, allowing for the construction of highly substituted quinolines under mild conditions.

Metal-Free Reactions: In response to the environmental and economic concerns associated with transition metals, there is a growing interest in metal-free synthetic strategies. rsc.orgnih.gov These reactions often utilize readily available, non-toxic reagents and catalysts like iodine or employ conditions such as visible-light irradiation to promote reactions. mdpi.commdpi.com Metal-free protocols have been developed for the synthesis of functionalized quinolines, avoiding the risk of metal contamination in the final products. semanticscholar.orgnih.gov These approaches represent a sustainable frontier in quinoline synthesis, offering mild and efficient pathways to these valuable heterocyclic compounds.

| Approach | Key Features | Examples of Application | Reference |

|---|---|---|---|

| Transition Metal-Catalyzed | - High efficiency and selectivity

| C-H activation, cross-coupling, and cyclization reactions to build the quinoline core. | mdpi.commdpi.comchemicalbook.com |

| Metal-Free | - Avoids toxic metal contamination

| Formal [4+2] annulation and radical cyclization to form substituted quinolines. | mdpi.commdpi.com |

Multicomponent One-Pot Synthesis

Based on the conducted research, specific examples of multicomponent one-pot syntheses leading directly to this compound or its close analogues could not be identified in the scientific literature. This approach, which involves the reaction of three or more starting materials in a single reaction vessel to form a complex product, is a highly efficient strategy in modern organic synthesis. However, its application for the direct assembly of the this compound scaffold appears to be an area that is not yet explored or reported.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinolines

The Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, such as nitroquinolines. nih.govmdpi.comwikipedia.org This reaction introduces a new substituent, typically a carbon, nitrogen, or oxygen nucleophile, onto the aromatic ring at a position ortho or para to the nitro group, replacing a hydrogen atom. wikipedia.orgnih.gov The nitro group is crucial as it activates the aromatic ring towards nucleophilic attack. mdpi.com

The general mechanism of the VNS reaction involves the addition of a nucleophile, which carries a leaving group on the nucleophilic atom, to the electron-deficient aromatic ring. This is followed by a base-induced elimination of a molecule of hydrogen and the leaving group, leading to the substituted product. organic-chemistry.org

A study on the amination of nitroquinoline derivatives via VNS has demonstrated the utility of this method. mdpi.comnih.gov In this research, various crystalline nitroquinoline derivatives were reacted with nucleophiles like 9H-carbazole in the presence of a base. mdpi.comnih.gov The regiochemistry of this substitution is notably influenced by the steric bulk of the nucleophile. nih.gov

For instance, the reaction of 8-nitroquinoline (B147351) derivatives with potassium carbazol-9-ide, generated in situ from 9H-carbazole and potassium tert-butoxide in THF, led to the formation of C-N bonds at the C7 position, ortho to the nitro group. mdpi.comnih.gov

Table 1: Examples of Vicarious Nucleophilic Substitution (VNS) in Nitroquinolines mdpi.comnih.gov

| Starting Material | Nucleophile | Base | Solvent | Product | Yield |

| 8-Nitroquinoline derivative (4a) | 9H-carbazole | tert-BuOK | THF | 9-(8-Nitroquinolin-7-yl)-9H-carbazole (5a) | Low |

| 8-Nitroquinoline derivative (4a) | 9H-carbazole | tert-BuOK | THF | (Z)-7-(9H-Carbazol-9-yl)-8-(hydroxyimino)quinolin-5(8H)-one (5b) | Low |

It is noteworthy that in some VNS reactions of nitroquinolines, a nitro/nitroso conversion can occur, as observed in the formation of product 5b. mdpi.comnih.gov Furthermore, the presence of other functional groups, such as a chlorine atom at the C4 position, can lead to competing reactions like SNAr (Nucleophilic Aromatic Substitution) of the halide. mdpi.com

Oxidative Nucleophilic Substitution of Hydrogen (ONSH)

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is another important method for the functionalization of nitroaromatic compounds. researchgate.net Similar to VNS, ONSH involves the initial addition of a nucleophile to the electron-deficient ring to form a σ-complex intermediate. mdpi.com However, in ONSH, the subsequent rearomatization is achieved through oxidation, which removes the hydrogen atom from the site of substitution. mdpi.com This method does not require a leaving group on the nucleophile. researchgate.net

The reactions of 6-nitroquinoline (B147349) with potassium cyanide in the presence of various nitroalkanes in dimethyl sulfoxide (B87167) provide an example of nucleophilic substitution of hydrogen that can be mechanistically related to ONSH. rsc.org In these reactions, the hydrogen at the 5-position of the quinoline skeleton is substituted, and this is accompanied by a reduction of the nitro group. rsc.org

The main products of these reactions vary depending on the nitroalkane used. For example, with methyl nitroacetate, the major products are 6-(methoxalylamino)quinoline-5-carbonitrile and 1-aminoisoxazolo[4,3-f]quinoline. rsc.org When primary nitroalkanes like nitroethane or 1-nitropropane (B105015) are used, 3-substituted pyrido[3,2-f]quinazolin-1(2H)-ones are the main products. rsc.org The reaction with 2-nitropropane (B154153) yields 3-(1-cyano-1-methylethyl)-2,3-dihydro-1H-pyrazolo[4,3-f]quinolin-1-one as the chief product. rsc.org A proposed common intermediate in these transformations is 6-nitrosoquinoline-5-carbonitrile. rsc.org

Table 2: Examples of Nucleophilic Substitution of Hydrogen in 6-Nitroquinoline rsc.org

| Starting Material | Reagents | Solvent | Major Product(s) |

| 6-Nitroquinoline | Potassium cyanide, Methyl nitroacetate | DMSO | 6-(Methoxalylamino)quinoline-5-carbonitrile and 1-Aminoisoxazolo[4,3-f]quinoline |

| 6-Nitroquinoline | Potassium cyanide, Nitroethane | DMSO | 3-Substituted pyrido[3,2-f]quinazolin-1(2H)-one |

| 6-Nitroquinoline | Potassium cyanide, 1-Nitropropane | DMSO | 3-Substituted pyrido[3,2-f]quinazolin-1(2H)-one |

| 6-Nitroquinoline | Potassium cyanide, 2-Nitropropane | DMSO | 3-(1-Cyano-1-methylethyl)-2,3-dihydro-1H-pyrazolo[4,3-f]quinolin-1-one |

Advanced Spectroscopic and Structural Elucidation of 6 Methoxy 3 Nitroquinolin 4 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the atomic arrangement within a molecule.

1D NMR (¹H, ¹³C, ¹⁵N) for Proton and Carbon Assignment

One-dimensional NMR experiments, such as ¹H, ¹³C, and ¹⁵N NMR, are fundamental for assigning the proton and carbon skeletons of quinoline (B57606) derivatives. tsijournals.comtsijournals.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of quinoline derivatives typically displays signals in the aromatic region (δ 7.0–9.0 ppm). The substitution pattern on the quinoline ring significantly influences the chemical shifts of the protons. For instance, the presence of a nitro group generally causes a downfield shift (deshielding) for adjacent protons, with chemical shifts potentially appearing between δ 8.5–9.5 ppm. In 6-methoxy-3-nitroquinolin-4-ol, the methoxy (B1213986) group at the C-6 position and the nitro group at the C-3 position create a distinct pattern of signals for the protons on the bicyclic ring system. For a similar compound, 7-methoxy-3-nitroquinolin-4-ol, the proton at C-5 appears as a singlet at δ 9.15 ppm, while the protons at C-8 and C-7 show a doublet at δ 8.18 ppm and a doublet of doublets at δ 7.12 ppm, respectively. acs.orgnih.gov The hydroxyl proton at the C-4 position often appears as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the quinoline ring are influenced by the electronic effects of the substituents. The carbons attached to the electronegative oxygen of the methoxy group and the nitrogen of the nitro group will have characteristic chemical shifts. For example, in related nitroquinoline derivatives, the introduction of a nitro group at C-7 leads to a significant deshielding effect of about 18 ppm at C-7 and a shielding effect on the adjacent carbons C-6 and C-8. sbq.org.br The carbon of the methoxy group typically resonates in the upfield region of the spectrum.

¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy is a powerful tool for studying nitrogen-containing compounds, such as nitroquinolines. researchgate.net The chemical shift of the nitrogen atom in the nitro group is sensitive to its electronic environment. In nitroaromatic compounds, the ¹⁵N chemical shift of the nitro group can provide valuable information about the electronic structure of the molecule. For nitrobenzene, which serves as a basic model, the ¹⁵N chemical shift is well-documented. isotope.com The chemical shifts for the nitrogen in the quinoline ring and the nitro group would be distinct and can be used to confirm the presence and electronic environment of these functionalities.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for a this compound Analog (7-Methoxy-3-nitroquinolin-4-ol) in DMSO-d₆ acs.orgnih.gov

| Proton | Chemical Shift (ppm) | Multiplicity |

| OH | 12.77 | s |

| H-2 | 9.15 | s |

| H-5 | 7.60 | s |

| H-8 | 8.18 | d |

| H-7 | 7.12 | d |

| OCH₃ | 3.90 | s |

Note: This table is based on data for a closely related isomer and serves as an illustrative example. Actual chemical shifts for this compound may vary.

2D NMR (e.g., COSY) for Spin System Correlation and Connectivity

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between protons within a molecule. researchgate.net In the context of this compound, a COSY spectrum would reveal correlations between adjacent protons, helping to definitively assign the signals in the ¹H NMR spectrum. acs.org For example, the correlation between H-7 and H-8, and the lack of correlation for isolated protons like H-5, can be clearly visualized. This technique is particularly valuable for complex quinoline derivatives where 1D spectra may be ambiguous. researchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. This allows for the calculation of the elemental formula of the compound, which is a critical step in its identification. For a derivative like 7-bromo-6-methoxy-3-nitroquinolin-4-ol, the protonated molecule [M+H]⁺ was observed at m/z 298.8, confirming its molecular weight. nih.gov HRMS is often used to confirm the identity of synthesized quinoline derivatives, with mass errors typically below 5 ppm. acs.orgnih.govtandfonline.comnih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. madison-proceedings.com This technique is suitable for the analysis of volatile and thermally stable compounds. While the high polarity and low volatility of this compound might make it challenging to analyze directly by GC-MS without derivatization, this method is widely used for the analysis of other quinoline derivatives. tandfonline.comdiva-portal.orgresearchgate.netui.ac.id For instance, GC-MS has been successfully employed to determine the presence of quinoline and its derivatives in various matrices. madison-proceedings.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar, non-volatile, and thermally labile molecules like this compound. acs.org ESI-MS typically generates protonated molecules [M+H]⁺ or other adducts, allowing for the determination of the molecular weight. nih.govresearchgate.net The technique has been used to characterize a wide range of quinoline derivatives, including those with nitro groups and hydroxyl functionalities. acs.orgnih.govresearchgate.net For example, the ESI-MS spectrum of a related compound, 7-methoxy-3-nitroquinolin-4-ol, showed the expected protonated molecular ion. nih.gov

Table 2: Summary of Mass Spectrometry Data for Related Quinolines

| Compound | Ionization Method | Observed Ion | m/z | Reference |

| 7-Bromo-6-methoxy-3-nitroquinolin-4-ol | ESI | [M+H]⁺ | 298.8 | nih.gov |

| 6-Nitroquinolin-2(1H)-one | HRMS-ESI | [M+H]⁺ | 191.0456 | nih.gov |

| Ethyl 7-chloro-6-fluoro-8-nitro-4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylate | HRMS-ESI | [M+Na]⁺ | 413.03110 | tandfonline.com |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the analysis of large biomolecules and synthetic polymers. mdpi.comipfdd.de In this method, the analyte is co-crystallized with a matrix material on a target plate. A pulsed laser irradiates the sample, causing the matrix to absorb the laser energy and desorb, carrying the analyte molecules into the gas phase as intact, singly charged ions. beilstein-journals.org These ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge (m/z) ratio, which is determined by measuring the time it takes for them to travel the length of the flight tube. nih.gov

While MALDI-TOF MS is highly effective for large molecules like polysaccharides and proteins, its application for small molecules such as this compound is less common. mdpi.comnih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI-MS) are more frequently used for the characterization of such compounds. nih.govsemanticscholar.org For instance, the mass spectrum of a related isomer, 6-Methoxy-8-nitroquinoline (B1580621), has been documented using electron ionization. nist.gov

In the mass spectrometry of quinoline derivatives, fragmentation patterns provide significant structural information. Common fragmentation involves the cleavage of bonds adjacent to functional groups. For a molecule like this compound, expected fragmentation could include the loss of the nitro group (NO₂), the methoxy group (OCH₃), or a methyl radical (CH₃) from the methoxy group, leading to characteristic peaks in the mass spectrum that help confirm the molecular structure. youtube.comlibretexts.org

Vibrational Spectroscopy

Vibrational spectroscopy provides a "fingerprint" of a molecule by probing its vibrational modes, offering deep insights into functional groups and skeletal structure. psu.edu

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of this compound and its derivatives reveals several characteristic absorption bands. The spectra are generally complex but can be interpreted by assigning bands to specific vibrational modes.

The presence of the nitro group (NO₂) is confirmed by strong asymmetric and symmetric stretching vibrations. For substituted nitrobenzenes, these typically appear in the regions of 1560–1490 cm⁻¹ and 1370–1310 cm⁻¹, respectively. nih.gov The methoxy group (–OCH₃) exhibits C-H stretching vibrations between 2930–2834 cm⁻¹ and out-of-plane bending vibrations around 1166 cm⁻¹. nih.gov The quinoline core itself contributes a series of complex vibrations, including C=C and C=N stretching modes within the aromatic system, generally found in the 1622-1424 cm⁻¹ range. researchgate.net The hydroxyl (–OH) group at the 4-position gives rise to a broad stretching band, typically in the 3500-3200 cm⁻¹ region, often indicative of hydrogen bonding.

Key vibrational frequencies for functional groups found in this compound derivatives are summarized in the table below.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

| N-H Stretching | Amine (from reduced nitro) | 3301 | researchgate.net |

| O-H Stretching | Hydroxyl | ~3500-3200 | researchgate.net |

| C-H Stretching | Methoxy (asymmetric/symmetric) | ~2930-2834 | nih.gov |

| C=C Stretching | Quinoline Ring | 1622, 1591, 1424 | researchgate.net |

| NO₂ Asymmetric Stretching | Nitro | ~1560-1490 | nih.gov |

| NO₂ Symmetric Stretching | Nitro | ~1370-1310 | nih.gov |

| C-O Stretching | Methoxy | ~1261 | researchgate.net |

| C-H Out-of-Plane Bending | Methoxy | ~1166 | nih.gov |

| Ring Breathing Mode | Quinoline Ring | ~876 | researchgate.net |

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is complementary to FT-IR and is particularly sensitive to non-polar bonds and aromatic systems. semanticscholar.org For chromophoric molecules like nitroquinolines, resonance Raman spectroscopy can be employed, using an excitation wavelength close to an electronic absorption band to significantly enhance the signal. spiedigitallibrary.orgaip.org

In the Raman spectra of quinoline derivatives, the region between 1500 cm⁻¹ and 1650 cm⁻¹ is of particular interest, as it contains bands that are sensitive to changes in the molecular structure, such as protonation. researchgate.net The quinoline ring breathing modes are typically observed around 1010 cm⁻¹. researchgate.net For nitroaromatic compounds, the symmetric stretching mode of the NO₂ group is a prominent feature and serves as a fingerprint band. researchgate.net The Raman spectra of these compounds often show strong fundamental bands as well as overtone and combination bands of the aromatic ring C=C stretch and the NO₂ symmetric stretch. researchgate.net

Key bands in the Raman spectra of related quinoline and nitroaromatic compounds are highlighted below.

| Vibrational Mode | Functional Group / Structure | Typical Wavenumber (cm⁻¹) | Reference |

| C=C Stretching | Quinoline Ring | ~1500-1650 | researchgate.net |

| NO₂ Symmetric Stretching | Nitro | ~1350 | spiedigitallibrary.org |

| Ring Breathing | Quinoline Ring | ~1014, 1033 | bitp.kiev.ua |

| Butterfly Mode | Quinoline Ring | ~227, 254 | researchgate.net |

Electronic Absorption and Photophysical Properties

The electronic and photophysical properties determine how the molecule interacts with light, which is fundamental for applications in sensing, imaging, and materials science.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectra of quinoline derivatives are characterized by multiple absorption bands corresponding to π→π* and n→π* transitions. researchgate.net The absorption spectrum of quinoline derivatives typically falls within the 280 to 510 nm range. researchgate.net For this compound, the spectrum is influenced by the quinoline core and the electronic effects of its substituents.

The methoxy group (–OCH₃) is an electron-donating group, which typically causes a bathochromic (red) shift in the absorption bands. Conversely, the nitro group (–NO₂) is a strong electron-withdrawing group. The combination of these substituents on the quinoline scaffold leads to complex charge-transfer transitions. Studies on related nitroaromatic compounds show strong absorption bands in the 200-300 nm range. spiedigitallibrary.org The analysis of various nitroquinoline derivatives confirms that their electronic absorption spectra are recorded in the 200-500 nm range. nih.govacs.org

| Compound Type | Transition Type | Typical λmax (nm) | Reference |

| Nitroaromatics | Charge-transfer | ~262 | spiedigitallibrary.org |

| Quinoline Derivatives | π→π | ~335-410 | researchgate.net |

| 8-Hydroxyquinoline (B1678124) Ethers | π→π | ~310-320 | mdpi.com |

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many quinoline derivatives are known to be fluorescent, the photophysical properties of this compound are strongly dictated by the interplay between its substituent groups. scielo.br

The methoxy group, being electron-donating, can enhance fluorescence intensity in some quinoline systems. researchgate.net However, the nitro group is a well-known fluorescence quencher. ccspublishing.org.cn It typically quenches fluorescence through a photo-induced electron transfer (PET) process, which provides a non-radiative pathway for the excited state to return to the ground state. ccspublishing.org.cn Studies on fluorogenic substrates containing a p-nitroanilide group as a quencher have demonstrated highly efficient quenching (>89%) of fluorescence from linked coumarin (B35378) or quinolinone fluorophores. nih.gov

Therefore, it is expected that this compound would exhibit very weak fluorescence or be non-fluorescent due to the dominant quenching effect of the 3-nitro group. Any observed emission would likely be weak and dependent on the specific molecular environment and solvent. For comparison, ether derivatives of 8-hydroxyquinoline, which lack a quenching group, show significant fluorescence. mdpi.com

| Compound/Feature | Photophysical Property | Observation | Reference |

| Nitro Group | Quenching Mechanism | Photo-induced Electron Transfer (PET) | ccspublishing.org.cn |

| Quinolinone with Nitro Quencher | Quenching Efficiency | >89% | nih.gov |

| 8-Methoxyquinoline Derivatives | Fluorescence | Fluorescent (in absence of quencher) | mdpi.com |

| Bisquinoline with Methoxy Groups | Metal Ion Sensing | Fluorescence enhancement upon binding Zn²⁺ | researchgate.net |

X-ray Diffraction Analysis

X-ray diffraction is a powerful, non-destructive technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This is crucial for confirming the molecular structure, identifying stereochemistry, and understanding intermolecular interactions that govern the solid-state packing of a compound.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of a molecule's solid-state structure. By analyzing the diffraction pattern of a single crystal, researchers can determine unit cell dimensions, bond lengths, bond angles, and torsion angles.

The crystal data and structure refinement details for 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one are presented in the table below. nih.gov

| Parameter | Value |

| Chemical formula | C₁₇H₁₄N₂O₅ |

| Molar mass | 326.30 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 8.3736 (4) |

| b (Å) | 11.7694 (5) |

| c (Å) | 15.5623 (8) |

| β (°) | 93.251 (1) |

| Volume (ų) | 1532.09 (13) |

| Z | 4 |

| Temperature (K) | 295 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Data collection | |

| Diffractometer | Bruker APEX-II CCD |

| Refinement | |

| R-factor (%) | 5.1 |

| wR-factor (%) | 14.1 |

| Goodness-of-fit | 1.04 |

This data is for 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one as a representative example. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a sample. It is a crucial step in the characterization of a newly synthesized compound to confirm its purity and empirical formula. The experimental results are compared with the theoretically calculated values based on the compound's proposed molecular formula.

For This compound , the molecular formula is C₁₀H₈N₂O₄, with a molecular weight of 220.18 g/mol . labcompare.comcalpaclab.com Based on this, the theoretical elemental composition can be calculated. While specific experimental data for this exact compound is not available in the reviewed literature, studies on similar nitroquinoline derivatives confirm the use of combustion analysis to verify their purity. nih.govcnr.it

The table below shows the theoretical elemental composition of this compound. In a typical research setting, these values would be compared against experimentally determined percentages.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 54.55 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.66 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.73 |

| Oxygen | O | 15.999 | 4 | 63.996 | 29.06 |

| Total | 220.184 | 100.00 |

Electrochemical Characterization

Electrochemical characterization techniques, such as cyclic voltammetry, are employed to investigate the redox properties of a molecule. These methods can determine the reduction and oxidation potentials, providing insights into the electronic nature of the compound and its potential to participate in electron transfer reactions.

The electrochemical behavior of nitro-substituted quinolines has been a subject of study. The reduction of the nitro group is a common electrochemical process observed for these compounds. researchgate.net Studies on various nitroquinoline derivatives, such as 5-nitroquinoline, 6-nitroquinoline (B147349), and 8-nitroquinoline (B147351), have shown that the nitro group undergoes a multi-electron reduction. researchgate.net The primary, irreversible reduction step is typically attributed to the four-electron reduction of the nitro group to a hydroxylamino group. researchgate.net

While specific electrochemical data for this compound is not detailed in the available literature, the general behavior of related compounds suggests that the nitro group would be the primary site of electrochemical reduction. The methoxy group, being an electron-donating group, would likely influence the reduction potential. Research on other quinoline derivatives has shown that the presence and position of substituents have a strong correlation with the observed reduction and oxidation potentials. researchgate.net For instance, in a study of different quinolinecarbaldehydes, the chemical structure significantly influenced the redox potentials. researchgate.net

The electrochemical characterization of a compound like this compound would typically involve dissolving the compound in a suitable solvent with a supporting electrolyte and scanning a potential range to observe any redox events. The resulting voltammogram would provide the peak potentials for any reduction or oxidation processes.

Computational Chemistry Approaches to Quinoline Systems

Density Functional Theory (DFT) Calculations for Structural and Spectroscopic Evaluation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the electronic structure of molecules. For 6-Methoxy-3-nitroquinolin-4-ol, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p) or cc-pVTZ, are instrumental in determining its optimized molecular geometry in the ground state. researchgate.netacs.org These calculations provide precise bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

Furthermore, DFT is crucial for spectroscopic evaluation. By calculating harmonic vibrational frequencies, a theoretical vibrational spectrum (FT-IR and FT-Raman) can be generated. researchgate.net A comparison between the computed and experimental spectra allows for a detailed assignment of the vibrational modes to specific functional groups within the molecule. This correlation is vital for confirming the molecular structure and understanding the vibrational dynamics. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

To investigate the electronic transitions and predict the UV-Visible absorption spectra of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. acs.orgohio-state.edu TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. ohio-state.eduresearchgate.net This information is used to simulate the electronic absorption spectrum, which can then be compared with experimental data. acs.org Such comparisons help in understanding the nature of the electronic transitions, such as π to π* and n to π* transitions, which are characteristic of chromophoric systems like quinolines. researchgate.net The accuracy of TD-DFT makes it a powerful tool for interpreting experimental spectra and understanding the photophysical properties of the molecule. case.eduscm.com

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.denih.gov The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing varying potential values. nih.govresearchgate.net

For this compound, the MEP map would typically show negative potential (red and yellow regions), indicating electron-rich areas, around the oxygen atoms of the nitro and hydroxyl groups. researchgate.net These regions are susceptible to electrophilic attack. Conversely, positive potential (blue regions), indicating electron-deficient areas, would be observed around the hydrogen atoms, marking them as sites for potential nucleophilic attack. nih.govresearchgate.net This visual representation of the molecule's electronic landscape is crucial for understanding intermolecular interactions and predicting reaction sites. uni-muenchen.deresearchgate.net

Interactive Table: Interpreting MEP Color Codes

| Color | Potential | Interpretation |

| Red | Most Negative | High electron density, strong attraction for protons, likely site for electrophilic attack. |

| Yellow | Negative | Moderate electron density, attraction for protons. |

| Green | Neutral | Zero potential. |

| Blue | Positive | Low electron density, repulsion of protons, likely site for nucleophilic attack. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the wavefunction into one-center (lone pairs) and two-center (bonds) elements, resembling the familiar Lewis structure. uni-muenchen.de This method is used to study charge transfer, hyperconjugative interactions, and the stability of the molecule. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound, FMO analysis helps in understanding its electronic properties and reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule involved in electron donation and acceptance during chemical reactions. imperial.ac.uk This analysis is fundamental for predicting the molecule's behavior in various chemical environments and its potential as a reactive species. researchgate.netresearchgate.net

Investigation of Conformational Flexibility and Ligand Binding Modes

The conformational flexibility of this compound and its potential binding modes to biological targets can be investigated using computational techniques like molecular dynamics (MD) simulations and molecular docking. chemrxiv.orgnih.govnih.gov These methods are crucial for understanding how the molecule might interact with a protein's binding pocket. chemrxiv.org

Molecular docking simulations can predict the preferred orientation of the molecule when bound to a receptor, as well as the binding affinity. researchgate.net By exploring various conformations of the ligand within the binding site, researchers can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. chemrxiv.orgresearchgate.net This information is invaluable in drug discovery for designing more potent and selective inhibitors. The study of conformational flexibility helps in understanding how the molecule can adapt its shape to fit into a binding site, a concept known as induced fit. nih.govnih.gov

Elucidation of Reaction Mechanisms via Computational Quantum Chemistry

Computational quantum chemistry provides powerful tools to elucidate the mechanisms of chemical reactions at the atomic level. For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can map out the entire reaction pathway. mdpi.comatlantis-press.comevitachem.com This involves identifying transition states, intermediates, and calculating the activation energies for each step of the reaction.

For example, in the synthesis of a related compound, 7-bromo-6-methoxy-3-nitroquinolin-4-ol, computational studies could model the dehydrative cyclization and subsequent chlorination steps. mdpi.com By understanding the energetics and geometries of the transition states, researchers can gain insights into the factors that control the reaction rate and selectivity. This knowledge can be used to optimize reaction conditions and improve the efficiency of the synthesis.

Structure Activity Relationship Sar Studies of Substituted Quinolines

General Principles of SAR in Quinoline (B57606) Chemistry

The biological activity of quinoline derivatives is intricately linked to their chemical structure. The quinoline nucleus, a bicyclic aromatic heterocycle, provides a foundational framework that can be extensively modified to modulate its physicochemical and pharmacological properties. Key principles governing the SAR of quinolines include the electronic effects (electron-donating or electron-withdrawing nature) of substituents, their steric properties (size and shape), and their lipophilicity.

The position of substitution on the quinoline ring is also a critical determinant of biological activity. The molecule has two main rings: the benzene (B151609) ring and the pyridine (B92270) ring. Substitutions on either of these rings can lead to significant changes in activity. For instance, in the context of antibacterial quinolones, a fluorine atom at the C-6 position is often associated with enhanced activity. researchgate.net Similarly, the nature of the substituent at the N-1 position and various positions on the carbocyclic ring can profoundly influence the compound's potency and spectrum of activity.

Impact of Substituents on Biological Activity Mechanisms

The specific substituents on the quinoline ring of 6-Methoxy-3-nitroquinolin-4-ol, namely the methoxy (B1213986) group at C-6, the nitro group at C-3, and the hydroxyl/oxo group at C-4, each play a distinct role in shaping its biological profile.

Role of Methoxy Substituent (e.g., at C-6 position)

The methoxy group (-OCH3) is an electron-donating group that can influence the electronic properties of the quinoline ring system through resonance and inductive effects. Its presence at the C-6 position can have several implications for biological activity. Studies on various quinoline derivatives have shown that a methoxy group at this position can enhance anticancer and antimalarial activities. arabjchem.org For instance, certain 6-methoxyquinoline (B18371) analogues have demonstrated significant cytotoxic effects against multidrug-resistant cancer cell lines. nih.gov The electron-donating nature of the methoxy group can modulate the electron density of the quinoline ring, potentially influencing its interaction with biological targets. rsc.org

The following table summarizes the effect of the C-6 methoxy group on the activity of some quinoline derivatives:

| Compound Series | Biological Activity | Effect of C-6 Methoxy Group |

| 2-Arylquinolines | P-glycoprotein inhibition | Generally favorable for activity |

| Quinoline-imidazole hybrids | Antimalarial | Enhanced activity |

| Styrylquinolines | Antiplasmodial | Potent activity observed |

Significance of Hydroxyl/Oxo Tautomerism (e.g., at C-4 position)

Quinolines with a hydroxyl group at the C-4 position, such as this compound, can exist in a tautomeric equilibrium with their corresponding 4-quinolone form. wikipedia.org This tautomerism is a critical factor in their biological activity, as the two forms have different electronic and hydrogen bonding properties. The 4-quinolone form possesses a carbonyl group that can act as a hydrogen bond acceptor, while the 4-hydroxyquinoline (B1666331) form has a hydroxyl group that can act as a hydrogen bond donor. Docking studies on some quinolone derivatives have suggested that the 4-oxo group is crucial for interaction with biological targets. acs.orgnih.gov The predominance of one tautomer over the other can be influenced by the solvent and the presence of other substituents on the quinoline ring. The ability to exist in these two forms can be vital for the molecule's ability to bind to its biological target. semanticscholar.org

Spatial Orientation and Conformational Effects

For instance, the C-3 stereogenic center in some dimeric monoterpenoid quinoline alkaloids controls the orientation of critical functional groups, influencing hydrogen bonding, hydrophobic interactions, and steric complementarity with the target. mdpi.com A specific stereochemistry can lead to a conformation that better complements the binding site, resulting in enhanced activity. Conversely, a different spatial arrangement might lead to steric hindrance or a misalignment of key pharmacophoric features, reducing biological efficacy. mdpi.com

Correlation between Chemical Structure and Biological Activity Profiles

For quinoline derivatives, descriptors such as molecular weight, lipophilicity (log P), and various electronic and topological parameters are often used in QSAR models. The presence of specific functional groups at particular positions is a recurring theme in the SAR of quinolines. For example, the 7-chloro group is often optimal for antimalarial activity in 4-aminoquinolines. pharmacy180.com

The combination of a methoxy group at C-6, a nitro group at C-3, and a hydroxyl/oxo group at C-4 in this compound presents a unique electronic and steric profile that likely contributes to a specific biological activity. The electron-donating methoxy group and the electron-withdrawing nitro group create a distinct electronic distribution across the quinoline ring system, which, in conjunction with the tautomeric nature of the C-4 position, will govern its interactions with biological targets.

The following table illustrates the general impact of different substituent types on the biological activity of quinoline derivatives:

| Substituent Type | General Effect on Biological Activity |

| Electron-donating groups (e.g., -OCH3, -CH3) | Can enhance activity, depending on position and target. |

| Electron-withdrawing groups (e.g., -NO2, -Cl, -F) | Often crucial for activity, particularly in antimicrobial and anticancer agents. |

| Bulky groups | Can either enhance binding through hydrophobic interactions or decrease activity due to steric hindrance. |

| Hydrogen bond donors/acceptors | Essential for specific interactions with biological targets. |

Biological Activity Mechanisms of Quinoline Derivatives in Vitro Research Focus

Anticancer Mechanisms

Quinoline (B57606) derivatives exert their anticancer effects through various molecular mechanisms, including the disruption of DNA replication and repair, inhibition of cellular division, and interference with signaling pathways crucial for tumor growth and survival. The following subsections delve into specific, well-documented in vitro anticancer mechanisms of this versatile class of compounds.

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. The inhibition of these enzymes leads to DNA strand breaks and ultimately, apoptosis. Quinoline derivatives have been investigated as inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.gov

Certain pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their ability to inhibit these enzymes. In vitro studies have shown that some of these compounds can effectively inhibit topoisomerase IIα activity. mdpi.com For instance, specific 9-anilinothiazolo[5,4-b]quinoline derivatives have demonstrated cytotoxic activity by inhibiting human topoisomerase II. nih.gov The mechanism often involves the stabilization of the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strands, leading to cell death.

Table 1: In Vitro Topoisomerase IIα Inhibition by Selected Pyrazolo[4,3-f]quinoline Derivatives

| Compound | Concentration (µM) | % Inhibition of Topoisomerase IIα |

|---|---|---|

| 2E | 100 | 88.3 |

| Etoposide (Control) | 100 | 89.6 |

Data sourced from in vitro enzymatic assays. mdpi.com

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle. Disruption of tubulin polymerization dynamics is a clinically validated strategy in cancer therapy. A number of quinoline derivatives have been designed as tubulin polymerization inhibitors, often targeting the colchicine binding site. nih.govrsc.org

These compounds can induce cell cycle arrest, typically in the G2/M phase, and trigger apoptosis. nih.govrsc.org In vitro tubulin polymerization assays have confirmed the ability of certain quinoline derivatives to inhibit microtubule formation. nih.govrsc.org For example, one study identified a quinoline derivative, compound 4c, which effectively inhibited tubulin polymerization with a half-maximal inhibitory concentration (IC50) value of 17 ± 0.3 μM. nih.govrsc.org

Table 2: In Vitro Tubulin Polymerization Inhibition by a Selected Quinoline Derivative

| Compound | IC50 (µM) for Tubulin Polymerization Inhibition |

|---|---|

| 4c | 17 ± 0.3 |

| Colchicine (Control) | 9.21 |

Data from an in vitro tubulin polymerization assay. nih.govresearchgate.net

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor Receptor (VEGFR) family, particularly VEGFR-2, plays a central role in this process. Several quinoline derivatives have been developed as potent inhibitors of VEGFR-2 kinase activity. nih.govmdpi.comtandfonline.comnih.gov

These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and blocking the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. In vitro kinase assays have demonstrated the potent inhibitory activity of various quinoline-based compounds against VEGFR-2. nih.govtandfonline.comnih.gov

Table 3: In Vitro VEGFR-2 Inhibition by Selected Quinoline and Isatine Derivatives

| Compound | IC50 (nM) for VEGFR-2 Inhibition |

|---|---|

| Compound 12 | 76.64 |

| Sorafenib (Control) | Not Reported |

Data from in vitro VEGFR-2 kinase assays. nih.gov

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. The tumor-associated isoform, CA IX, is overexpressed in many types of cancer and contributes to the acidification of the tumor microenvironment, promoting tumor progression and metastasis. Quinoline-based compounds have been explored as inhibitors of CA IX. nih.gov

A series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives were synthesized and evaluated for their inhibitory activity against several human CA isoforms. nih.gov These studies found that some derivatives were effective inhibitors of the tumor-associated hCA IX. nih.gov

Table 4: In Vitro Inhibition of Carbonic Anhydrase Isoforms by a 7-amino-3,4-dihydroquinolin-2(1H)-one Derivative

| Compound | hCA I (KI nM) | hCA II (KI nM) | hCA IX (KI nM) |

|---|---|---|---|

| Derivative Example | >10000 | >10000 | 243.6 |

Data from a stopped-flow CO2 hydrase assay. nih.gov

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in cell proliferation, survival, and migration. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers. nih.govunipa.it Quinoline-based molecules have been identified as potent inhibitors of c-Met kinase. nih.govnih.gov

These inhibitors typically bind to the ATP-binding site of the c-Met kinase domain, preventing its activation and downstream signaling. nih.govunipa.it In vitro kinase assays have been instrumental in identifying quinoline derivatives with high inhibitory potency against c-Met. nih.gov For example, derivatives of 4-(2-fluorophenoxy) quinoline have been studied for their c-Met kinase inhibition potential. nih.gov

Table 5: In Vitro c-Met Kinase Inhibition by Selected Quinoline Derivatives

| Compound | IC50 (nM) for c-Met Kinase Inhibition |

|---|---|

| Derivative 27 | 19 |

| Derivative 28 | 64 |

| Cabozantinib (Control) | 13 |

Data from in vitro c-Met kinase inhibition assays. nih.gov

Tumor hypoxia, or low oxygen tension within the tumor microenvironment, is a hallmark of solid tumors and is associated with resistance to therapy and increased malignancy. While the direct modulation of tumor hypoxia by quinoline derivatives is a less extensively studied mechanism compared to others, some compounds with quinoline structures have been shown to be activated under hypoxic conditions or to target hypoxic cells.

For instance, certain nitro-substituted compounds can be bioreduced in hypoxic environments to form cytotoxic species. Given that "6-Methoxy-3-nitroquinolin-4-OL" contains a nitro group, it is plausible that it could be investigated for hypoxia-selective activity, although specific in vitro data for this compound is not currently available. The development of hypoxia-activated prodrugs is an active area of research, and the quinoline scaffold could serve as a template for such agents. Further in vitro studies are needed to fully explore the potential of quinoline derivatives in modulating tumor hypoxia.

Regulation of Free-Radicals and Superoxide Dismutase Activity

Quinoline derivatives have demonstrated a capacity to influence the balance of reactive oxygen species (ROS) within cellular systems. Certain quinoline compounds exhibit antioxidant properties by scavenging free radicals, thereby mitigating oxidative stress. For instance, studies on various synthetic quinoline derivatives have highlighted their ability to reduce the production of intracellular ROS. nih.gov The antioxidant activity of these compounds is often attributed to their chemical structure, which can facilitate the donation of electrons or hydrogen atoms to neutralize free radicals. nih.govresearchgate.net

Conversely, some quinoline derivatives, particularly those with nitro groups, can also exhibit pro-oxidant activity, leading to the generation of ROS and subsequent cellular damage. This dual role underscores the complexity of their interaction with the cellular redox environment.

While direct studies on this compound's effect on superoxide dismutase (SOD) are not extensively documented, research on related structures suggests a potential for interaction. Quinol-containing ligands, for example, have been shown to enable high superoxide dismutase activity in manganese complexes, indicating that the quinoline scaffold can play a role in modulating the activity of this critical antioxidant enzyme. nih.gov

Table 1: Antioxidant Activity of Exemplary Quinoline Derivatives

| Compound | Assay | Results | Reference |

|---|---|---|---|

| 8-Amino-Quinoline Derivatives (4 and 5) | DPPH radical scavenging | Showed radical scavenging properties. | nih.gov |

| 8-Amino-Quinoline Derivatives (4 and 5) | H2O2-induced ROS in 661W cells | Reduced intracellular ROS generation. | nih.gov |

| Quinoline Sulphonamides | Hydroxyl and superoxide radical scavenging | Exhibited strong scavenging activities. | researchgate.net |

Interaction with EGFR and HER-2 Targets

A significant area of research into the biological activity of quinoline derivatives lies in their potential as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). These receptors are key players in cell proliferation and are often overexpressed in various cancers, making them prime targets for therapeutic intervention.

Numerous studies have detailed the synthesis and in vitro evaluation of quinoline-based compounds as dual EGFR/HER-2 inhibitors. rsc.orgnih.govx-mol.net These derivatives are designed to bind to the ATP-binding site of the kinase domain of these receptors, thereby blocking the downstream signaling pathways that lead to cell growth and division. The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. For example, a novel series of pyrimido[4,5-b]quinoline derivatives demonstrated potent inhibition of both EGFR and HER2, with some compounds showing IC50 values in the nanomolar range. nih.gov

Table 2: In Vitro Inhibitory Activity of Selected Quinoline Derivatives against EGFR and HER-2

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 5a | EGFR | 71 | rsc.orgnih.gov |

| HER-2 | 31 | rsc.orgnih.gov | |

| Erlotinib (Reference) | EGFR | 80 | rsc.orgnih.gov |

| Lapatinib (Reference) | HER-2 | 26 | rsc.orgnih.gov |

| Compound 4d | EGFR | 65 | nih.gov |

| HER-2 | 90 | nih.gov | |

| Compound 4l | EGFR | 52 | nih.gov |

| HER-2 | 55 | nih.gov |

Proteasome Inhibition (Noncovalent and Allosteric)

The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in cellular homeostasis. Its inhibition is a validated strategy in cancer therapy. Substituted quinolines have emerged as a class of noncovalent proteasome inhibitors. nih.govnih.gov Unlike covalent inhibitors that form a permanent bond with the proteasome, noncovalent inhibitors bind reversibly.

Research has shown that certain quinoline derivatives can allosterically modulate proteasome activity. nih.gov This means they bind to a site on the proteasome distinct from the active site, inducing a conformational change that inhibits its function. This allosteric inhibition can be advantageous, potentially overcoming resistance mechanisms associated with active-site inhibitors. For instance, NMR studies have revealed that the antimalarial drug chloroquine, a quinoline derivative, can allosterically modulate proteasome activity. nih.gov

DNA Binding and Synthesis Impediment

Quinoline derivatives have been shown to interact with DNA, a mechanism that can impede DNA replication and transcription, ultimately leading to cell death. One of the primary modes of interaction is DNA intercalation, where the planar quinoline ring system inserts itself between the base pairs of the DNA double helix. nih.gov This intercalation can distort the DNA structure, interfering with the function of enzymes that act on DNA, such as DNA polymerases and topoisomerases.

Recent studies have characterized quinoline-based analogs as inhibitors of various DNA-acting enzymes. nih.govtmc.edu For example, certain quinoline compounds have demonstrated low micromolar inhibitory potency against human DNA methyltransferase 1 (DNMT1). nih.gov The mechanism of inhibition can involve intercalation into the DNA substrate, causing a conformational change that prevents the enzyme from accessing its target site. nih.govtmc.edu Furthermore, some quinoline derivatives have been found to inhibit HIV reverse transcriptase, an enzyme crucial for the replication of the virus. biorxiv.org

Induction of Oxidative Stress

While some quinoline derivatives act as antioxidants, others, particularly nitroquinolines, are known to induce oxidative stress. This pro-oxidant activity stems from their ability to undergo metabolic reduction, leading to the formation of reactive intermediates that can generate superoxide radicals and other ROS. The accumulation of ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA, and ultimately triggering apoptosis.